![molecular formula C21H22O5 B1363509 2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol CAS No. 85365-76-0](/img/structure/B1363509.png)
2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol
Overview
Description
The compound seems to be a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While the specific synthesis process for “2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol” is not available, similar compounds such as 3,4-Dimethoxyphenethylamine have been synthesized in multi-step sequences starting from vanillin .Scientific Research Applications
Muscle Relaxant Intermediate
Compounds with the 3,4-dimethoxyphenyl moiety have been used as intermediates in the synthesis of muscle relaxants like papaverine .
Synthesis of Diterpene
Similar compounds have been involved in the synthesis of modified diterpenes, which are a class of chemicals with various biological activities .
Mechanochemical Processes
Derivatives of 3,4-dimethoxyphenyl have been prepared via mechanochemical processes, which are used in green chemistry applications due to their energy efficiency .
Quinoline Derivatives Synthesis
Related compounds have been synthesized into quinoline derivatives, which have a wide range of pharmacological properties .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-ethoxy-7-methoxynaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-26-20-11-14-6-8-15(21(22)16(14)12-19(20)25-4)13-7-9-17(23-2)18(10-13)24-3/h6-12,22H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUZIJBFYNKEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CC(=C2O)C3=CC(=C(C=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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